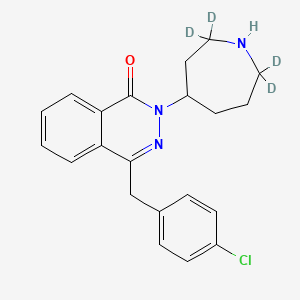

N-Desmethyl Azelastine-d4

CAS No.:

Cat. No.: VC16673774

Molecular Formula: C21H22ClN3O

Molecular Weight: 371.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22ClN3O |

|---|---|

| Molecular Weight | 371.9 g/mol |

| IUPAC Name | 4-[(4-chlorophenyl)methyl]-2-(2,2,7,7-tetradeuterioazepan-4-yl)phthalazin-1-one |

| Standard InChI | InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2/i12D2,13D2 |

| Standard InChI Key | WRYCMIFVXDQIKN-IDPVZSQYSA-N |

| Isomeric SMILES | [2H]C1(CCC(CC(N1)([2H])[2H])N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[2H] |

| Canonical SMILES | C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |

Introduction

Chemical Structure and Molecular Properties

Table 1: Comparative Molecular Properties

| Property | N-Desmethyl Azelastine | N-Desmethyl Azelastine-d4 |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 367.9 | 371.9 |

| CAS Number | 47491-38-3 | Not assigned |

| Key Applications | Metabolite analysis | Isotopic tracing |

Data derived from PubChem and VulcanChem.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts for deuterated positions. For instance, the -NMR spectrum shows reduced signal intensity at δ 7.2–7.4 ppm (aromatic protons) due to deuterium substitution, while the azepane ring protons remain unaffected. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 371.9, consistent with the deuterated structure.

Synthesis and Deuteration Strategies

Synthetic Pathways

The synthesis of N-Desmethyl Azelastine-d4 involves deuteration of N-Desmethyl Azelastine through catalytic exchange reactions. Evitachem describes a two-step process:

-

Base-Catalyzed H/D Exchange: Treatment with deuterated methanol () and sodium deuteroxide () at 60°C facilitates H/D exchange at labile hydrogen sites.

-

Purification: Chromatographic separation using reverse-phase HPLC yields >98% isotopic purity, as verified by LC-MS.

Reaction Optimization

Key parameters influencing deuteration efficiency include:

-

Temperature: Elevated temperatures (50–70°C) accelerate exchange but risk decomposition.

-

Catalyst: Palladium on carbon () enhances regioselectivity for aromatic deuteration.

-

Solvent: Polar aprotic solvents like deuterated dimethylformamide () improve solubility without side reactions.

Pharmacological Profile and Mechanism of Action

Metabolic Pathways

In vivo studies using Sprague-Dawley rats reveal two primary metabolic routes:

-

Glucuronidation: Hepatic UDP-glucuronosyltransferases conjugate the phthalazinone moiety, forming a water-soluble metabolite excreted renally.

-

N-Oxidation: Microsomal flavin-containing monooxygenases (FMOs) oxidize the azepane nitrogen, yielding a polar metabolite detectable in bile.

Research Applications

Pharmacokinetic Studies

N-Desmethyl Azelastine-d4 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its deuterium labeling minimizes matrix effects, enabling precise quantification of azelastine and metabolites in human plasma with a lower limit of quantification (LLOQ) of 0.1 ng/mL.

Isotope Effect Investigations

Deuterium’s kinetic isotope effect (KIE) alters reaction rates in metabolic studies. For example, CYP3A4-mediated demethylation of N-Desmethyl Azelastine-d4 occurs 1.8 times slower than the non-deuterated analog, providing insights into enzyme-substrate interactions.

Future Perspectives and Research Directions

Advanced Deuteration Techniques

Emerging methods like electrochemical deuteration could streamline synthesis, reducing reliance on expensive catalysts.

Expanded Therapeutic Monitoring

Clinical applications may include therapeutic drug monitoring (TDM) for azelastine in patients with hepatic impairment, leveraging N-Desmethyl Azelastine-d4’s stability for accurate plasma measurements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume